molecular formula C19H19BrN2O4 B2935738 Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 1448072-19-2

Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No. B2935738
CAS RN: 1448072-19-2
M. Wt: 419.275
InChI Key: ZHBNWJZTMZWROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a bromopyridinyl group attached to the piperidine ring through an ether linkage, and a benzoate ester group attached to the piperidine ring through an amide linkage.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are vital for developing fast and cost-effective methods for synthesizing biologically active piperidines .

Pharmacological Applications

The piperidine moiety is present in more than twenty classes of pharmaceuticals, including alkaloids. Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate could be used to synthesize potential drugs containing the piperidine structure, which is significant in the discovery and biological evaluation of new pharmacological agents .

Development of Dual Inhibitors

This compound may be utilized in the design of dual inhibitors targeting specific kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, which include a similar structure, have been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Chemical Informer Libraries

Methyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate can be part of chemical informer libraries. These libraries contain drug-like molecules that are representative of those encountered in complex synthesis, aiding chemists in comparing and analyzing new reactions’ successes and shortcomings .

Leukemia Therapeutic Agents

Compounds with a similar structure have been used as therapeutic agents to treat leukemia by specifically inhibiting the activity of tyrosine kinases. The compound could potentially be structurally characterized and used in various salt forms for leukemia treatment .

Drug Construction

The piperidine cycle is a common structure in the pharmaceutical industry. This compound’s piperidine cycle could play a significant part in the construction of new drugs, given its importance in heterocyclic compounds .

properties

IUPAC Name

methyl 4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4/c1-25-19(24)14-6-4-13(5-7-14)18(23)22-11-8-15(9-12-22)26-17-16(20)3-2-10-21-17/h2-7,10,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBNWJZTMZWROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.